3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is an organic compound that features a furan ring, a propanoic acid moiety, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Propanoic Acid Moiety: This can be achieved through a Grignard reaction, where a furan derivative reacts with a suitable Grignard reagent followed by carboxylation.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Amino derivatives after Boc deprotection.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of furan-containing compounds with biological systems.
Industrial Applications: The compound may be used in the production of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(furan-2-yl)propanoic acid: Lacks the Boc protection, making it more reactive.
3-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid: Contains a thiophene ring instead of a furan ring, which can alter its reactivity and interactions.
3-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring, which can introduce basicity and different interaction profiles.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The Boc protection also provides stability and allows for selective deprotection and functionalization.
Properties
IUPAC Name |
3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWANHPRXTWCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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